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molecular formula C9H19NO2 B077811 2,2,6,6-Tetramethyl-4-piperidone hydrate CAS No. 10581-38-1

2,2,6,6-Tetramethyl-4-piperidone hydrate

Cat. No. B077811
M. Wt: 173.25 g/mol
InChI Key: SFDODBGIDPNFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960875

Procedure details

A mixture of 250 g of 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate, 100 g of acetone and 100 g of methanol is refluxed for 13 hours. The solution is subsequently concentrated in vacuo, and the oil remaining is distilled in vacuo. The yield is 185 g of a slightly yellowish oil, B.P.12 = 80°- 86°C, which, after the addition of about 22 ml of water, solidifies to form crystals of 2,2,6,6-tetramethyl-4-oxopiperidine-hydrate.
Name
2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]1([CH3:12])[NH:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5]([CH3:11])=N1.CC(C)=[O:15]>CO>[OH2:15].[CH3:2][C:3]1([CH3:12])[CH2:11][C:5](=[O:1])[CH2:6][C:7]([CH3:10])([CH3:9])[NH:8]1 |f:0.1,4.5|

Inputs

Step One
Name
2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate
Quantity
250 g
Type
reactant
Smiles
O.CC1(N=C(CC(N1)(C)C)C)C
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 13 hours
Duration
13 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is subsequently concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the oil remaining is distilled in vacuo
ADDITION
Type
ADDITION
Details
The yield is 185 g of a slightly yellowish oil, B.P.12 = 80°- 86°C, which, after the addition of about 22 ml of water

Outcomes

Product
Name
Type
product
Smiles
O.CC1(NC(CC(C1)=O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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